1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime

Antifungal Drug Design CYP51 Inhibition Structure-Activity Relationship (SAR)

This 1H-1,2,3-triazole oxime ether is a rationally designed analogue of oxiconazole, offering a distinct electronic profile for heme iron coordination in fungal CYP51 inhibition studies. The preserved O-(2,4-dichlorobenzyl)oxime pharmacophore makes it the primary candidate for iterative SAR to combat resistance and reduce off-target effects. Its modular triazole core supports rapid CuAAC-based library synthesis, accelerating hit-to-lead antifungal discovery. Procure this specific dichlorinated isomer to ensure mechanistic data integrity. Trusted for crystallography and molecular docking.

Molecular Formula C16H12Cl2N4O
Molecular Weight 347.2
CAS No. 338757-39-4
Cat. No. B2556183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime
CAS338757-39-4
Molecular FormulaC16H12Cl2N4O
Molecular Weight347.2
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(N=N2)C=NOCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2N4O/c17-13-7-6-12(16(18)8-13)11-23-19-9-14-10-22(21-20-14)15-4-2-1-3-5-15/h1-10H,11H2/b19-9+
InChIKeyRSIOHGQGCUDDGI-DJKKODMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime (CAS 338757-39-4): Structural and Pharmacophoric Profile for Antifungal Analogue Procurement


This compound is a 1H-1,2,3-triazole-based oxime ether, belonging to the (arylethyl)azole class of antifungal agents. Its core structure replaces the classic 1H-imidazole ring found in drugs like oxiconazole with a 1H-1,2,3-triazole, while retaining the critical O-(2,4-dichlorobenzyl)oxime pharmacophore [1]. This specific combination positions it as a rationally designed analogue for exploring enhanced azole-based CYP51 inhibition [1].

Why Generic Azole Substitution Cannot Replicate 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime


The antifungal activity of (arylethyl)azoles is highly sensitive to both the azole heterocycle and the oxime O-substituent. Replacing the imidazole in oxiconazole with a 1H-1,2,3-triazole core fundamentally alters the electronic environment for heme iron coordination in CYP51 [1]. Furthermore, the 2,4-dichlorination pattern on the benzyl oxime is a specific structural motif optimized in oxiconazole for target binding; substitution with a mono-chloro, non-chlorinated, or differently positioned dichlorobenzyl analogue (e.g., O-(4-chlorobenzyl)oxime, CAS 338757-48-5) would result in a distinct molecule with unpredictable potency and selectivity profiles [1].

Quantitative Differentiation Evidence for 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime


Azole Pharmacophore Replacement: 1H-1,2,3-Triazole vs. 1H-Imidazole Core

In the rational design of oxiconazole analogs, replacing the 1H-imidazole core with a 1H-1,2,3-triazole is described as a key modification for enhancing antifungal activity, a strategy informed by the clinical evolution of azole drugs (e.g., ketoconazole to itraconazole) [1]. The target compound embodies this triazole substitution, distinct from the parent drug oxiconazole, which contains an imidazole ring [1].

Antifungal Drug Design CYP51 Inhibition Structure-Activity Relationship (SAR)

Oxime O-Substituent Specificity: 2,4-Dichlorobenzyl vs. 4-Chlorobenzyl in Triazole Analogues

The O-(2,4-dichlorobenzyl) group is a critical pharmacophoric feature retained from oxiconazole. The target compound (CAS 338757-39-4) possesses this specific disubstitution. A close structural analogue, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(4-chlorobenzyl)oxime (CAS 338757-48-5), differs by having a single chlorine at the para-position . The distinct 2,4-dichloro pattern is known to influence molecular conformation and halogen bonding interactions essential for CYP51 binding.

Antifungal Medicinal Chemistry Pharmacophore Optimization Halogen Bonding

Synthetic Versatility via 'Click Chemistry' for Derivatization at the Triazole C-4 Position

The target compound serves as a precursor aldehyde for generating diverse oxime ethers. The referenced synthetic route involves a Cu(I)-catalyzed Huisgen cycloaddition, which allows for facile introduction of various substituents at the C-4 position of the triazole ring before oxime formation [1]. This modular 'click' approach is not applicable to imidazole-based analogues, providing a quantitative advantage in the number of accessible derivatives for screening.

Click Chemistry Triazole Synthesis Combinatorial Library Construction

Optimal Research and Industrial Use Cases for 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime


Lead Compound in Antifungal Drug Discovery Programs Targeting CYP51

This compound serves as a direct structural analogue of oxiconazole with a 1H-1,2,3-triazole core. It is the primary candidate for iterative SAR studies aiming to improve azole-based CYP51 inhibition, overcome fungal resistance, or reduce off-target effects associated with imidazole-containing drugs [1].

Key Intermediate for Combinatorial Click Chemistry Libraries

The 1H-1,2,3-triazole ring enables rapid, modular synthesis of diverse analogues via CuAAC reactions. This compound is a validated intermediate for constructing a library of oxime ethers with varied C-4 triazole substituents, significantly speeding up the hit-to-lead process in antifungal research [1].

Pharmacophoric Probe for Azole-Heme Binding Mode Studies

The precise 2,4-dichloro substitution pattern on the benzyl oxime is a distinctive structural feature. This compound is ideal for crystallography or molecular docking studies to elucidate how the triazole and dichlorophenyl groups coordinate with the heme iron in fungal CYP51, providing mechanistic data absent from the imidazole series [1].

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